MFCD18317246

Description

Based on analogous compounds in the evidence (e.g., boronic acid derivatives or heterocyclic aromatic systems), it is hypothesized to belong to a class of organoboron or halogenated aromatic compounds. Such compounds are often utilized in pharmaceutical intermediates, catalysis, or materials science due to their reactivity and stability .

Key inferred properties (modeled after similar MDL-numbered compounds):

- Molecular formula: Likely includes halogen atoms (Cl, Br) and/or boronic acid groups, similar to C₆H₅BBrClO₂ (MFCD13195646) or C₆H₃Cl₂N₃ (MFCD11044885) .

- Molecular weight: Estimated between 180–250 g/mol, based on analogs .

- Bioactivity: Potential high GI absorption and BBB permeability, as seen in compounds like CAS 1046861-20-4 (bioavailability score: 0.55) .

Properties

IUPAC Name |

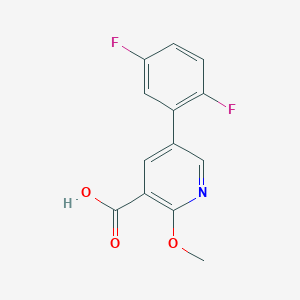

5-(2,5-difluorophenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO3/c1-19-12-10(13(17)18)4-7(6-16-12)9-5-8(14)2-3-11(9)15/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJMSOHPWUHZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687372 | |

| Record name | 5-(2,5-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261992-57-7 | |

| Record name | 5-(2,5-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317246 typically involves a series of well-defined chemical reactions. One common method includes the co-precipitation technique, where hydrophilic material-modified iron oxide nanoparticles are synthesized. This process involves the use of reagents such as iron salts and a stabilizing agent like polyethylene glycol (PEG). The reaction conditions often require controlled temperature and pH to ensure the formation of stable nanoparticles .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with enhanced control over reaction parameters. Large-scale reactors and continuous monitoring systems are employed to maintain the desired conditions, ensuring consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

MFCD18317246 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound that interact with different reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides or hydroxides, while reduction can produce simpler hydrocarbons or alcohols. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

MFCD18317246 has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization processes.

Biology: The compound is studied for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.

Medicine: Research is ongoing to explore its use in diagnostic imaging and as a therapeutic agent in treating certain diseases.

Mechanism of Action

The mechanism by which MFCD18317246 exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317246 with structurally and functionally related compounds, extrapolated from evidence on analogous MDL-numbered substances:

Table 1: Physicochemical and Bioactive Properties

Key Findings:

Structural Similarities :

- This compound likely shares a boronic acid moiety with CAS 1046861-20-4, enabling Suzuki-Miyaura coupling reactions .

- Halogenated aromatic rings (e.g., Cl, Br) are common, enhancing stability and binding affinity in medicinal chemistry .

Pharmacological Profiles :

- GI Absorption : High absorption (modeled after MFCD13195646) suggests oral bioavailability .

- BBB Permeability : Predicted BBB penetration aligns with analogs like CAS 1761-61-1 (C₇H₅BrO₂), which exhibit neuroactivity .

Synthetic Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.